

# Molecular structure and formula of 3-methyl-2-butenyl acetate.

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## Compound of Interest

Compound Name: *Prenyl acetate*

Cat. No.: *B049485*

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## An In-depth Technical Guide to 3-Methyl-2-but enyl Acetate

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of 3-methyl-2-but enyl acetate, also known as **prenyl acetate**. It details the molecule's chemical structure, physicochemical properties, and characteristic spectroscopic data. A detailed experimental protocol for its synthesis via Fischer esterification is provided. While primarily utilized in the flavor and fragrance industries, this document also explores the compound's relevance to drug development and biomedical research, focusing on the known biological activities associated with its constituent prenyl functional group, such as anti-inflammatory and antioxidant effects. Safety and handling protocols are also outlined.

## Molecular Identity and Structure

3-Methyl-2-but enyl acetate is a carboxylic ester recognized for its characteristic fruity aroma. It is an organic compound found in various plants and is a component of the alarm pheromone for certain bee species.

- IUPAC Name: 3-methylbut-2-enyl acetate[1][2]

- Synonyms: **Prenyl acetate**, 3,3-Dimethylallyl acetate, Isopent-2-enyl acetate[1][2]
- CAS Number: 1191-16-8[1][3]
- Molecular Formula: C<sub>7</sub>H<sub>12</sub>O<sub>2</sub>[1][3]
- Molecular Weight: 128.17 g/mol [1][3]
- Chemical Structure:
  - SMILES: CC(=O)OCC=C(C)C[4]
  - InChI Key: XXIKYCPRDXIMQM-UHFFFAOYSA-N[1]

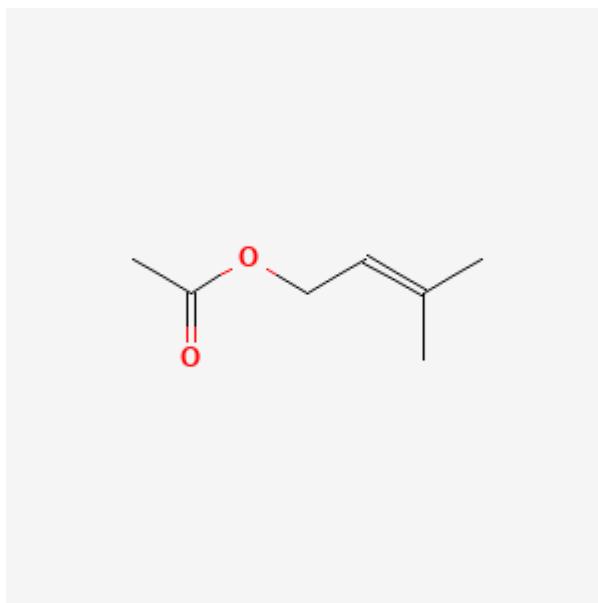


Figure 1: 2D Chemical Structure of 3-methyl-2-butenoate.

## Physicochemical Properties

3-Methyl-2-butenoate is a colorless liquid at room temperature. Its key physical and chemical properties are summarized in the table below.

| Property                              | Value  | Reference(s) |
|---------------------------------------|--|--------------|
| Appearance                            | Colorless liquid with a sweet, fruity (banana, pear) odor          | [5]          |
| Boiling Point                         | 142-152 °C @ 760 mmHg  | [5]          |
| Density                               | ~0.917 g/mL at 25 °C   |              |
| Solubility                            | Insoluble in water; soluble in alcohol and other organic solvents. | [5]          |
| Refractive Index (n <sup>20</sup> /D) | ~1.424 - 1.430   |              |
| Flash Point                           | ~49 °C (120 °F)  |              |
| Vapor Pressure                        | 2.6 hPa at 20 °C   |              |

## Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 3-methyl-2-butenyl acetate.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are predicted chemical shifts based on the molecular structure. Experimental values should be obtained in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>) for confirmation.

### <sup>1</sup>H NMR (Predicted)

| Chemical Shift ( $\delta$ , ppm) | Multiplicity          | Integration | Assignment                           |
|----------------------------------|-----------------------|-------------|--------------------------------------|
| ~5.30                            | t ( $J \approx 7$ Hz) | 1H          | $-\text{CH}=\text{C}(\text{CH}_3)_2$ |
| ~4.55                            | d ( $J \approx 7$ Hz) | 2H          | $-\text{O}-\text{CH}_2-\text{CH}=$   |
| ~2.05                            | s                     | 3H          | $\text{CH}_3-\text{C}(=\text{O})-$   |
| ~1.75                            | s                     | 3H          | $=\text{C}(\text{CH}_3)_2$ (cis)     |

| ~1.70 | s | 3H |  $=\text{C}(\text{CH}_3)_2$  (trans) |

$^{13}\text{C}$  NMR (Predicted in  $\text{CDCl}_3$ )

| Chemical Shift ( $\delta$ , ppm) | Assignment                         |
|----------------------------------|------------------------------------|
| ~170.5                           | $\text{C}=\text{O}$                |
| ~139.0                           | $=\text{C}(\text{CH}_3)_2$         |
| ~118.5                           | $-\text{CH}=$                      |
| ~61.0                            | $-\text{O}-\text{CH}_2-$           |
| ~25.5                            | $=\text{C}(\text{CH}_3)_2$ (trans) |
| ~21.0                            | $\text{CH}_3-\text{C}(=\text{O})-$ |

| ~18.0 |  $=\text{C}(\text{CH}_3)_2$  (cis) |

## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of 3-methyl-2-butenyl acetate shows characteristic fragmentation patterns. The molecular ion peak ( $\text{M}^+$ ) at  $m/z$  128 is often weak or absent.

| m/z | Relative Intensity | Proposed Fragment   |
|-----|--------------------|---|
| 69  | High               | $[\text{C}_5\text{H}_9]^+$ (Prenyl cation, often the base peak) |
| 68  | Moderate           | $[\text{C}_5\text{H}_8]^+$ (Loss of H from prenyl cation)       |
| 43  | High               | $[\text{CH}_3\text{CO}]^+$ (Acetyl cation)                      |
| 41  | Moderate           | $[\text{C}_3\text{H}_5]^+$ (Allyl cation)                       |

## Synthesis Protocol: Fischer Esterification

3-Methyl-2-butene-1-ol acetate is readily synthesized by the acid-catalyzed Fischer esterification of 3-methyl-2-butene-1-ol (prenol) with glacial acetic acid.

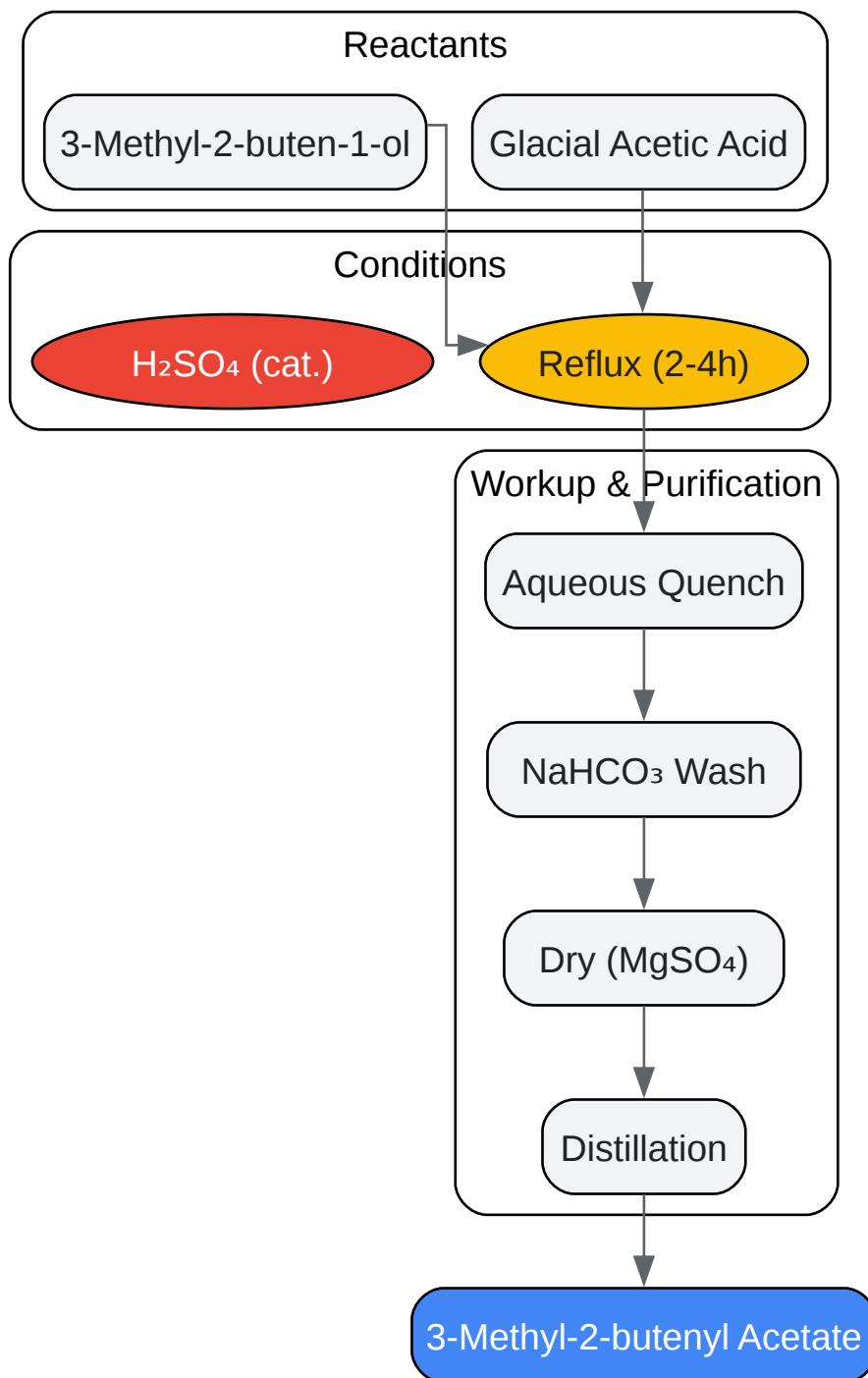
## Materials and Reagents

- 3-methyl-2-butene-1-ol (Prenol)
- Glacial Acetic Acid (in excess)
- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ ) (catalyst)
- Saturated Sodium Bicarbonate Solution ( $\text{NaHCO}_3$ )
- Saturated Sodium Chloride Solution (Brine)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ ) or Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Diethyl ether or Ethyl Acetate (for extraction)

## Experimental Procedure

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-2-butene-1-ol (1.0 eq) and glacial acetic acid (3.0 eq).
- Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (approx. 3-5 mol% relative to the alcohol). The addition is exothermic.

- Reflux: Heat the reaction mixture to reflux (typically ~100-115 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Workup - Quenching: After cooling to room temperature, transfer the mixture to a separatory funnel. Dilute with deionized water and an organic solvent (e.g., diethyl ether).
- Neutralization: Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the excess acetic acid and the sulfuric acid catalyst. Repeat until CO<sub>2</sub> evolution ceases.
- Washing: Wash the organic layer with saturated brine to remove residual water and salts.
- Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
- Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by fractional distillation under reduced pressure to yield pure 3-methyl-2-butenyl acetate.

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A flowchart of the synthesis of 3-methyl-2-butenyl acetate.

## Relevance in Drug Development and Research

While 3-methyl-2-but enyl acetate is primarily known as a fragrance and flavor agent, its chemical structure contains a prenyl group (a 3-methyl-2-but enyl moiety), which is a key pharmacophore in numerous natural products with significant biological activities.

The introduction of a prenyl group to a molecule (prenylation) can significantly enhance its therapeutic properties by increasing its lipophilicity. This modification often improves the molecule's ability to cross cell membranes and interact with biological targets. Research has shown that prenylated compounds, particularly flavonoids and phenols, exhibit a range of potent biological effects.

- **Anti-inflammatory and Antioxidant Activity:** The prenyl moiety is associated with enhanced anti-inflammatory and antioxidant properties. Prenylated compounds can modulate inflammatory pathways, such as inhibiting cyclooxygenases (COX) and lipoxygenases (LOX), and reducing the production of nitric oxide and other inflammatory mediators. One company notes that **prenyl acetate** itself exhibits promising antioxidant and anti-inflammatory activities, with ongoing research into its therapeutic potential.
- **Anticancer Potential:** The increased lipophilicity and membrane affinity conferred by the prenyl group can lead to enhanced cytotoxic activity against various cancer cell lines.
- **As a Synthetic Building Block:** For drug development professionals, 3-methyl-2-but enyl acetate and its parent alcohol (prenol) are valuable building blocks for the synthesis of more complex molecules. The prenyl group can be incorporated into lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles.

Therefore, 3-methyl-2-but enyl acetate serves not only as a simple ester but also as a model compound and synthetic precursor for exploring the therapeutic potential of prenylated molecules in areas like oncology, immunology, and neurodegenerative disease research.

## Safety and Handling

3-Methyl-2-but enyl acetate is a flammable liquid and should be handled with appropriate care in a laboratory setting.

- **Hazard Statements:** H226: Flammable liquid and vapor.
- **Precautionary Statements:**

- P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
- P233: Keep container tightly closed.
- P240: Ground/bond container and receiving equipment.
- P280: Wear protective gloves, eye protection, and face protection.
- Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Take precautionary measures against static discharge.
- Storage: Store in a cool, dry, well-ventilated place away from ignition sources. Keep the container tightly sealed.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

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